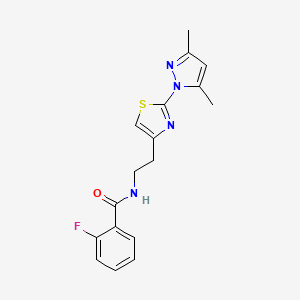

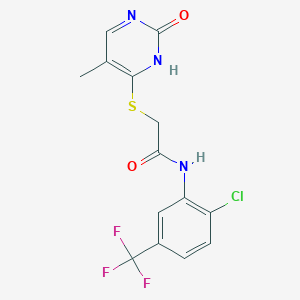

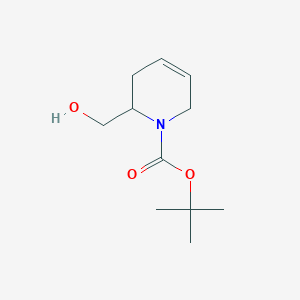

![molecular formula C20H12Cl2N2O3S2 B2988996 2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole CAS No. 477869-58-2](/img/structure/B2988996.png)

2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound can often be predicted based on its formula, but without specific data or context, it’s difficult to provide an accurate analysis .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and the conditions under which it’s used. Without specific information, it’s challenging to provide an accurate analysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure and the properties of similar compounds .

Aplicaciones Científicas De Investigación

High-Performance Polymeric Materials

Polyimides synthesized from thiophenyl-substituted benzidines, including similar sulfur-containing compounds, have demonstrated high refractive indices, small birefringences, and good thermomechanical stabilities. These materials, characterized by their transparency and colorlessness, are relevant for advanced optoelectronic applications due to their optical and mechanical properties (Tapaswi et al., 2015).

Antimicrobial Agents

Benzothiazole derivatives have been explored for their antimicrobial properties. For instance, N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives were synthesized and showed notable antimicrobial activity against various bacteria and fungi, highlighting the potential of such compounds in developing new antimicrobial agents (Chawla, 2016).

Antifolate Inhibitors for Cancer Therapy

Research on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, compounds structurally related to benzothiazoles, has shown that they can act as nonclassical antifolate inhibitors of thymidylate synthase, offering a potential pathway for antitumor and antibacterial therapy (Gangjee et al., 1996).

Antimycobacterial Activity

Certain benzazole derivatives, including benzothiazoles, have been evaluated for their in vitro antimycobacterial activity, particularly against Mycobacterium tuberculosis. Compounds with nitro groups or a thioamide group exhibited appreciable activity, especially against non-tuberculous strains, pointing to their potential in treating mycobacterial infections (Kočí et al., 2002).

Synthesis of Heterocyclic Compounds

The chemical reactivity of sulfur and nitrogen-containing compounds, similar to the one inquired, has been leveraged in synthesizing various heterocyclic structures, which are essential in pharmaceutical chemistry for creating compounds with potential biological activity (Hope & Wiles, 1966).

Mecanismo De Acción

Target of Action

The primary target of this compound is related to the fatty acid synthesis pathway . It catalyzes the NADH-dependent reduction of the double bond of 2-trans-enoyl-[acyl-carrier protein], an essential step in the fatty acid elongation cycle of the FAS-II pathway . It shows preference for long-chain fatty acyl thioester substrates (>C16), and can also use 2-trans-enoyl-CoAs as alternative substrates .

Mode of Action

The compound acts as a synthetic auxin , a type of plant hormone . It induces uncontrolled growth in susceptible plants, leading to their eventual death . It is absorbed through the leaves and is translocated to the meristems of the plant .

Biochemical Pathways

The compound affects the fatty acid synthesis pathway . By interacting with the enzymes involved in this pathway, it disrupts the normal growth and development of the plant. The downstream effects include uncontrolled cell division and damage to vascular tissue .

Pharmacokinetics

It is known that similar compounds are absorbed through the leaves and translocated to the meristems of the plant . The impact on bioavailability would depend on factors such as the plant’s metabolic rate, the compound’s stability, and environmental conditions.

Result of Action

The result of the compound’s action is the death of susceptible plants . By inducing uncontrolled growth, the compound disrupts normal plant development, leading to the plant’s eventual death . This makes it effective as a herbicide, particularly against broadleaf weeds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as soil composition, temperature, and moisture levels can affect the compound’s absorption, distribution, and overall effectiveness. Additionally, the compound’s volatility and potential for leaching can be influenced by environmental conditions . These factors should be considered when using this compound as a herbicide.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[4-[(2,4-dichlorophenoxy)methyl]-2-nitrophenyl]sulfanyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl2N2O3S2/c21-13-6-7-17(14(22)10-13)27-11-12-5-8-19(16(9-12)24(25)26)29-20-23-15-3-1-2-4-18(15)28-20/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUOATIHVIYJEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)COC4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

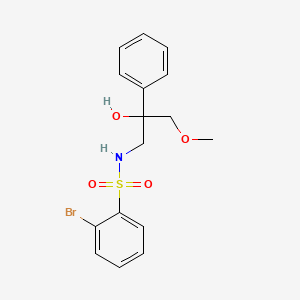

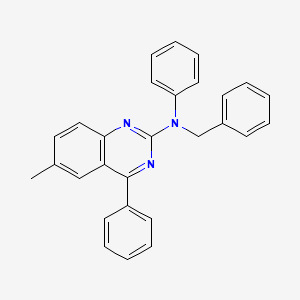

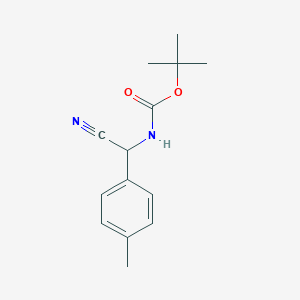

![5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2988917.png)

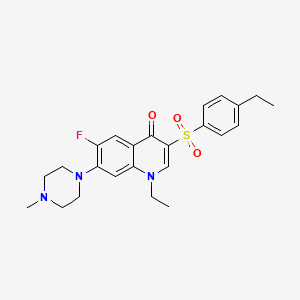

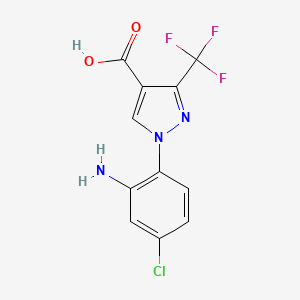

![N-(6-fluorobenzo[d]thiazol-2-yl)-7-methoxy-N-(pyridin-3-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2988918.png)

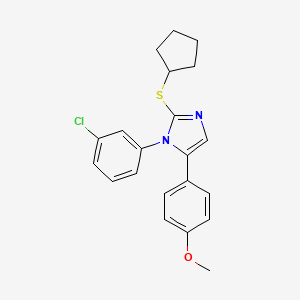

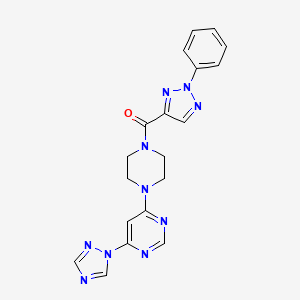

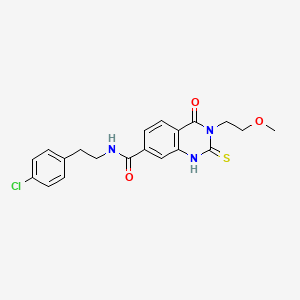

![(4Z)-5-methyl-2-phenyl-4-{[(tetrahydrofuran-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2988931.png)